3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the indole moiety and the sec-butylthio and methoxyphenyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and thiols, under conditions such as reflux or microwave irradiation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: Conversion of the thioether group to sulfoxide or sulfone.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated as a lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Lacks the sec-butylthio group.
3-(5-(methylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole: Has a methylthio group instead of sec-butylthio.
Uniqueness
The presence of the sec-butylthio group in 3-(5-(sec-butylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)-1H-indole may confer unique properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-[5-butan-2-ylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-4-14(2)27-21-24-23-20(18-13-22-19-11-6-5-10-17(18)19)25(21)15-8-7-9-16(12-15)26-3/h5-14,22H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYWRQTDTUNIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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